5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide core substituted with a 5-methyl group and an ethyl side chain bearing a 4-methylpiperazine moiety and a thiophen-3-yl group. The sulfonamide group confers hydrogen-bonding capabilities, while the thiophene and piperazine moieties may enhance lipophilicity and bioavailability. Crystallographic studies of such compounds often employ programs like SHELX for refinement, ensuring precise structural determination .
Properties
IUPAC Name |
5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S3/c1-13-3-4-16(23-13)24(20,21)17-11-15(14-5-10-22-12-14)19-8-6-18(2)7-9-19/h3-5,10,12,15,17H,6-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXMCQEQLZTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : 5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
- Molecular Formula : C16H23N3O2S3
- Molecular Weight : 385.56 g/mol
- CAS Number : 946304-42-3
The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.
- Piperazine Substitution : Introducing the piperazine group via nucleophilic substitution.
- Sulfonamide Formation : Reacting with sulfonyl chlorides to form the sulfonamide linkage.
These reactions often require specific catalysts and controlled conditions to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and piperazine have shown moderate to good efficacy against various bacterial strains . The presence of the sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Moderate to good | |
| Related Thiophene Derivative | High |
Inhibition of Cyclin-dependent Kinases (CDKs)
Thiophene-based sulfonamides have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain thiophene derivatives were found to inhibit CDK5, suggesting potential applications in cancer therapy . The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly kinases involved in cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
- Antimicrobial Action : By disrupting bacterial metabolic pathways, it can exert bactericidal effects.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
-
Antimicrobial Screening : A study evaluated various thiophene derivatives for their antimicrobial properties, revealing that many exhibited significant activity against Gram-positive and Gram-negative bacteria .
- Table of Antimicrobial Activity Results
Compound Bacterial Strain Activity Level Compound A E. coli Moderate Compound B S. aureus High - Cancer Cell Line Studies : Another research effort focused on the inhibition of CDK5 by thiophene sulfonamides, demonstrating reduced proliferation in cancer cell lines treated with these compounds .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothesized)
| Property | Target Compound | Oxadiazole Analogues | Patent Sulfonamide |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~380 g/mol | ~650 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | ~1.8 | ~4.0 (high) |
| Hydrogen Bond Acceptors | 6 | 7 | 9 |
Research Findings and Implications
- Bioactivity Trends : While nitroimidazole derivatives rely on redox activation, the target compound’s sulfonamide and piperazine groups may favor protein-binding interactions, akin to patented COX inhibitors .
- Metabolic Considerations : Thioamide analogues (e.g., from EP 2...) exhibit greater metabolic stability, suggesting that the target compound’s sulfonamide group could be a liability for hepatic clearance.
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain reaction temperatures between 0–25°C during sulfonamide bond formation to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) for improved solubility of intermediates.
- Catalysts : Add catalytic DMAP for amide coupling to enhance yields .
Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiophene and piperazine groups. For example, the methyl group on the piperazine appears as a singlet (~δ 2.3 ppm), while thiophene protons resonate at δ 6.8–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for CHNOS: 390.1264) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient (retention time ~12–14 min) .
How can researchers design experiments to assess the compound’s biological activity in neurological or oncological models?
Q. Basic Bioactivity Screening
- In vitro assays :
- In vivo models : Administer orally (10–50 mg/kg) in rodent xenograft models, monitoring tumor volume and neurological biomarkers (e.g., GFAP for neuroinflammation) .
What strategies resolve contradictions in biological activity data across different assay systems?
Q. Advanced Data Analysis
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Metabolic stability testing : Use liver microsomes to rule out discrepancies caused by compound degradation in cell-based vs. cell-free assays .
- Dose-response curves : Compare EC/IC values across multiple replicates to identify outlier conditions .
How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?
Q. Advanced Computational Chemistry
- Molecular docking : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 2CHX). Focus on hydrogen bonding with Val882 and hydrophobic interactions with the thiophene ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Validation : Confirm predictions via site-directed mutagenesis (e.g., Val882Ala mutation reduces binding affinity by >50%) .
What factors influence the regioselectivity of electrophilic substitutions on the thiophene ring during derivatization?
Q. Advanced Synthetic Chemistry
- Electronic effects : The electron-rich 3-position of thiophene favors electrophilic attack. For example, Vilsmeier-Haack formylation selectively yields 4-formyl derivatives due to the directing effect of the sulfonamide group .
- Steric hindrance : Bulky substituents (e.g., 4-methylpiperazine) disfavor substitution at adjacent positions.
- Reagent choice : Lithiation (n-BuLi) followed by quenching with DMF targets the 5´-position via deprotonation of the acidic α-thienyl proton .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
